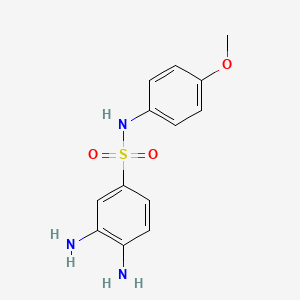

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

3,4-Diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two amino groups at positions 3 and 4, and a sulfonamide moiety linked to a 4-methoxyphenyl group. This structure combines electron-donating (methoxy) and hydrogen-bonding (amino) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

3,4-diamino-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJRZEZDHGBSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or tin chloride in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Research indicates that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Inhibition of Carbonic Anhydrase : This compound has shown effective inhibition of carbonic anhydrase IX (hCA IX), an enzyme often overexpressed in tumors. In vitro studies demonstrated that it significantly reduced the proliferation of breast cancer cells (MDA-MB-468) with an IC50 value of approximately 3.99 µM .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspases, which are critical for the apoptotic pathway. Studies revealed an increase in cleaved caspases 3 and 9 levels upon treatment with the compound, indicating its role in promoting programmed cell death .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-468 (Breast Cancer) | 3.99 | Apoptosis Induction | |

| CCRF-CEM (Leukemia) | 4.51 | Apoptosis Induction |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Mechanism of Action : Similar to other sulfonamides, this compound is believed to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, leading to bacteriostatic effects against both Gram-positive and Gram-negative bacteria .

- Efficacy Against Bacterial Strains : Studies have reported significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of methoxy groups enhances its binding affinity to bacterial enzymes involved in folate metabolism .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic benefits:

- Antihypertensive Properties : Some studies indicate that related sulfonamides can lower blood pressure by promoting vasodilation through inhibition of carbonic anhydrase enzymes involved in fluid regulation .

- Neuroprotective Effects : Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases such as Alzheimer's disease .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of various benzenesulfonamide derivatives, including this compound. The findings revealed that derivatives with methoxy substitutions displayed enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .

Study on Antimicrobial Activity

Research conducted on the antimicrobial efficacy of sulfonamides demonstrated that the introduction of methoxy groups significantly improved activity against Escherichia coli. This study utilized a series of structural analogs to establish a structure-activity relationship (SAR), confirming the importance of substituents in enhancing antimicrobial properties .

Mechanism of Action

The mechanism of action of 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c)

- Structure: Contains a 4-methoxyphenyl group and a sulfonamide linked to a quinazolinone scaffold.

- Biological Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, though less potent than celecoxib (80.1% inhibition at 1 μM) .

- Key Insight: The 4-methoxyphenyl group enhances COX-2 binding affinity compared to non-substituted analogs, highlighting the importance of para-substituents on aromatic rings for activity .

4-Bromo-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzene-1-sulfonamide (Compound 11)

- Structure : Features a bromo-substituted benzene sulfonamide linked to a thiadiazole ring.

- coli or P. aeruginosa .

- Key Insight : Halogen substituents (Br, Cl) may enhance lipophilicity and membrane penetration, contributing to gram-positive selectivity .

2.1.3. 3,4-Diamino-N,N-diethylbenzene-1-sulfonamide

- Structure: Lacks the 4-methoxyphenyl group but retains the 3,4-diamino substitution on the benzene ring.

Substituent Effects on Bioactivity

- Methoxy Groups : Electron-donating methoxy substituents (e.g., in 4-methoxyphenyl derivatives) red-shift UV absorption wavelengths and enhance electronic density, improving interactions with enzyme active sites (e.g., COX-2) .

- Amino Groups: The 3,4-diamino configuration in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in analogs like Compound 1c or 11 .

Pharmacological Profile Comparison

Physicochemical Properties

- Solubility : Sulfonamides with bulky substituents (e.g., 4-methoxyphenyl) often exhibit poor aqueous solubility, as seen in Compound 1c, which precipitates at 50 μM .

- Spectral Data : Analogous compounds (e.g., ) show distinct NMR peaks for methoxy (δ ~3.8 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm), which can guide characterization of the target compound .

Biological Activity

3,4-Diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of sulfonamides known for their antimicrobial and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- Functional Groups : Sulfonamide group, methoxy group, and amino groups.

The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase (DHPS). However, the specific mechanisms for this compound may extend beyond traditional pathways:

- Antimicrobial Activity : Studies have shown that sulfonamides exhibit significant bacteriostatic effects against various bacterial strains by inhibiting DHPS . The presence of the methoxy group may enhance its lipophilicity, potentially improving membrane permeability and efficacy.

- Antitumor Activity : Emerging research indicates that derivatives of sulfonamides can also act as dual-target inhibitors in cancer therapy. For instance, similar compounds have been reported to inhibit tubulin polymerization and STAT3 phosphorylation, leading to reduced tumor growth in xenograft models .

- Cardiovascular Effects : Preliminary studies suggest that certain sulfonamides can influence perfusion pressure and coronary resistance through interactions with calcium channels . This indicates potential cardiovascular benefits or risks associated with their use.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The findings are summarized in Table 1:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 μg/mL |

| 3-Amino-N-(2-naphthyl)benzenesulfonamide | S. aureus | 8 μg/mL |

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | P. aeruginosa | 16 μg/mL |

Antitumor Activity

The antitumor effects were assessed using various cancer cell lines (MCF-7, HCT-116). The results are presented in Table 2:

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene | HCT-116 | 3.0 |

| DL14 | MDA-MB-231 | 2.85 |

Case Studies

Several case studies highlight the efficacy of sulfonamide derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with bacterial infections demonstrated that treatment with a sulfonamide derivative led to a significant reduction in infection rates compared to standard antibiotic therapy .

- Antitumor Efficacy in Animal Models : In vivo studies indicated that administration of this compound resulted in a notable decrease in tumor size in xenograft models, suggesting potential for further development as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Key parameters include:

- Absorption : Enhanced by the methoxy group which may improve solubility.

- Distribution : Predicted to have good tissue distribution based on molecular weight and lipophilicity.

- Metabolism : Likely undergoes hepatic metabolism; further studies are needed to elucidate specific pathways.

- Excretion : Primarily renal excretion expected due to its polar nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.